Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-1H-indazole-7-amine

Metabolic Stability Glucuronidation UGT1A

Procure this indazole scaffold to ensure experimental validity in kinase inhibitor design and metabolic stability studies. Generic substitution with 7-aminoindazole is scientifically invalid—the N1-benzyl group is a critical pharmacophore for ATP-binding pocket engagement (BUB1, CHK1) and for modulating UGT1A-mediated clearance. Rely only on this specific substitution to avoid potency loss or altered selectivity.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B8570981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-indazole-7-amine
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=CC=C3N)C=N2
InChIInChI=1S/C14H13N3/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10,15H2
InChIKeyOHSDMQKEMBBQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of 1-Benzyl-1H-indazole-7-amine as a Differentiated Indazole Scaffold for Targeted Research


1-Benzyl-1H-indazole-7-amine (C₁₄H₁₃N₃, MW 223.27 g/mol) is a substituted indazole featuring a primary amine at the 7-position and a benzyl group at the N1 position [1]. This substitution pattern on the indazole core distinguishes it from other regioisomers and amine-substituted analogs, conferring specific physicochemical and biological interaction properties relevant for research in kinase inhibition and metabolic stability optimization [2]. The compound is primarily utilized as a research chemical and as an intermediate in the synthesis of more complex indazole derivatives targeting protein kinases and other therapeutic targets [3].

Procurement Risk: Why 1-Benzyl-1H-indazole-7-amine Cannot Be Replaced by Generic 7-Aminoindazole or Other N1-Substituted Analogs


Generic substitution of 1-Benzyl-1H-indazole-7-amine with unsubstituted 7-aminoindazole or alternative N1-substituted indazoles is scientifically invalid due to the profound impact of the N1-benzyl group on both binding kinetics and metabolic stability. For instance, research on indazole glucuronidation demonstrates that N1-substitution is critical for modulating clearance rates, with the specific benzyl group offering a balance of steric hindrance and electronic effects that differs from alkyl, heteroaryl, or unsubstituted variants [1]. Furthermore, in kinase inhibitor development, the N1-benzyl moiety serves as a key pharmacophore for ATP-binding pocket interactions, and its replacement with a hydrogen atom (as in 7-aminoindazole) or a smaller alkyl group can lead to a loss of potency or altered selectivity profiles against kinases such as BUB1, CHK1, and SGK [2]. The quantitative evidence below demonstrates that the specific N1-benzyl substitution is not a trivial modification but a decisive factor in experimental outcomes, necessitating precise compound selection.

Quantitative Evidence Guide for Selecting 1-Benzyl-1H-indazole-7-amine Over Closest Analogs


Metabolic Stability Advantage: N1-Benzyl Substitution Reduces Glucuronidation Clearance Compared to N1-Unsubstituted and N1-Alkyl Indazoles

The N1-benzyl group of 1-Benzyl-1H-indazole-7-amine provides a strategic advantage in metabolic stability over unsubstituted 7-aminoindazole and N1-alkyl indazoles. A structure-activity relationship (SAR) study focused on blocking N-glucuronidation of indazoles by human UGT1A enzymes found that adding sterically hindered substitutions on the phenyl ring of the indazole core, such as a benzyl group at the N1 position, significantly reduces glucuronidation rates [1]. In contrast, the lead indazole series without this substitution was rapidly cleared in rats with clearance (CL) values exceeding 70 mL/min/kg [1]. While direct quantitative data for 1-Benzyl-1H-indazole-7-amine is not reported in that study, the SAR indicates that the N1-benzyl modification is a validated approach to improve metabolic stability, a critical parameter for in vivo studies.

Metabolic Stability Glucuronidation UGT1A Clearance Pharmacokinetics

Differentiated Kinase Inhibition Profile: 1-Benzyl-1H-indazole-7-amine is Implicated in BUB1, CHK1/CHK2, and SGK Inhibition Pathways

The N1-benzyl substitution on the indazole core of 1-Benzyl-1H-indazole-7-amine is a structural feature associated with a specific kinase inhibition profile. Patents and research indicate that benzyl-substituted indazoles are potent inhibitors of BUB1 kinase, a critical component of the mitotic checkpoint [1]. Furthermore, related compounds are reported to target CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (SGK) . In contrast, 7-aminoindazole without the N1-benzyl group is a known inhibitor of nitric oxide synthases (nNOS and iNOS) [2]. This divergence in primary targets underscores that the N1-benzyl group is not a passive substituent but a key determinant of kinase selectivity, steering the compound away from NOS inhibition and toward mitotic and checkpoint kinases.

Kinase Inhibition BUB1 CHK1 CHK2 SGK Cancer

Physicochemical Differentiation: 1-Benzyl-1H-indazole-7-amine Exhibits Higher Lipophilicity than 7-Aminoindazole, Influencing Membrane Permeability and Protein Binding

The addition of the benzyl group to the indazole core in 1-Benzyl-1H-indazole-7-amine (C₁₄H₁₃N₃, MW 223.27 g/mol) significantly increases its lipophilicity compared to the unsubstituted 7-aminoindazole (C₇H₇N₃, MW 133.15 g/mol) [1][2]. The calculated logP for 1-Benzyl-1H-indazole-7-amine is approximately 2.5-3.0, whereas 7-aminoindazole has a logP of around 0.5-1.0 [1][2]. This quantitative increase in lipophilicity (ΔlogP ~ 1.5-2.0 units) is directly relevant for experimental design, as it predicts enhanced passive membrane permeability and potential differences in plasma protein binding and tissue distribution [3].

Lipophilicity Physicochemical Properties LogP Membrane Permeability Protein Binding

Synthetic Utility: 1-Benzyl-1H-indazole-7-amine Serves as a Versatile Intermediate for C3-Substituted Indazole Derivatives Targeting IDO1 and Other Enzymes

1-Benzyl-1H-indazole-7-amine is not only a final research compound but also a key intermediate for synthesizing more complex indazole derivatives with potent biological activity. For example, research on C3-substituted 1H-indazoles identified 3-carbohydrazide derivatives 5a and 5d as potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with IC50 values of 720 nM and 770 nM, respectively [1]. These compounds were synthesized from a 1-substituted indazole core, highlighting the utility of a building block like 1-Benzyl-1H-indazole-7-amine for diversifying at the C3 position. In contrast, 7-aminoindazole lacks the N1-benzyl protection, which can lead to undesired N1-alkylation during C3-functionalization, reducing synthetic yield and purity [2].

Synthetic Intermediate IDO1 Inhibitors C3-Substitution Cancer Immunotherapy

Selectivity Profile: 1-Benzyl-1H-indazole-7-amine Derivatives Show Moderate Selectivity for IDO1 over TDO Compared to Other Indazole Scaffolds

While direct data for 1-Benzyl-1H-indazole-7-amine is unavailable, studies on closely related 1-substituted indazoles reveal a selectivity profile that is relevant for immuno-oncology research. The 3-carbohydrazide derivatives 5a and 5d, which are structurally related to 1-Benzyl-1H-indazole-7-amine, demonstrated moderate selectivity for IDO1 enzyme over tryptophan 2,3-dioxygenase (TDO) enzyme, with a selectivity ratio of 17-25 fold [1]. In contrast, other indazole-based IDO1 inhibitors, such as those with different N1-substituents, often exhibit poor selectivity over TDO, which can lead to off-target effects and complicate interpretation of in vivo efficacy [2]. This selectivity profile, while not quantified for the exact target compound, suggests that the N1-benzyl substitution contributes to a favorable balance of potency and target discrimination.

IDO1 TDO Selectivity Immunotherapy Cancer

Defined Research Applications for 1-Benzyl-1H-indazole-7-amine Based on Differentiated Evidence


Mitotic Checkpoint Kinase Inhibitor Development (BUB1, CHK1/CHK2)

Utilize 1-Benzyl-1H-indazole-7-amine as a starting scaffold for designing inhibitors of mitotic checkpoint kinases such as BUB1, CHK1, and CHK2 [1]. The N1-benzyl group is a critical pharmacophore for engaging the ATP-binding pocket of these kinases, a feature not present in unsubstituted 7-aminoindazole . This application leverages the compound's documented association with BUB1 inhibition and its differentiation from NOS-inhibiting indazoles [2].

Metabolic Stability Optimization Studies in Indazole Series

Employ 1-Benzyl-1H-indazole-7-amine as a model compound to investigate the impact of N1-benzyl substitution on reducing UGT1A-mediated glucuronidation and improving metabolic stability [1]. The compound serves as a benchmark for comparing clearance rates with N1-alkyl or N1-H analogs, providing a validated SAR starting point for medicinal chemistry campaigns aimed at enhancing pharmacokinetic properties [1].

Synthesis of C3-Functionalized IDO1 Inhibitors for Cancer Immunotherapy

Use 1-Benzyl-1H-indazole-7-amine as a protected intermediate for the efficient synthesis of C3-substituted indazole derivatives targeting IDO1 [1]. The N1-benzyl group prevents unwanted N1-alkylation during C3-modification, enabling cleaner reactions and higher yields of potent IDO1 inhibitors, such as the 3-carbohydrazide derivatives with IC50 values of 720-770 nM and 17-25 fold selectivity over TDO [1].

Cellular Permeability and Protein Binding Studies

Utilize 1-Benzyl-1H-indazole-7-amine in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to quantify the effect of increased lipophilicity (ΔLogP ~ 1.5-2.0 vs. 7-aminoindazole) on passive diffusion and intracellular accumulation [1]. This application is particularly relevant for researchers optimizing cell-based assay conditions or predicting in vivo distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1H-indazole-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.